Meranzin hydrate

Descripción general

Descripción

El hidrato de meranzina es un compuesto bioactivo derivado de la medicina tradicional china Chaihu-Shugan-San. Es conocido por sus propiedades antidepresivas y antiateroescleróticas . El compuesto es un derivado de cumarina y se ha estudiado por sus posibles efectos terapéuticos sobre los trastornos del estado de ánimo y la disfunción gastrointestinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrato de meranzina se puede sintetizar mediante cromatografía contracorriente de alta velocidad (HSCCC). El proceso implica el uso de un sistema de disolvente bifásico compuesto de n-hexano, acetato de etilo, metanol y agua en proporciones específicas . El aparato se hace girar a una velocidad específica para lograr la separación y purificación deseadas del hidrato de meranzina.

Métodos de producción industrial: En entornos industriales, el hidrato de meranzina a menudo se extrae de la hierba Fructus Aurantii. El proceso de extracción implica el uso de disolventes como acetato de etilo y n-butanol para aislar el compuesto del material vegetal . El compuesto extraído se purifica luego mediante técnicas cromatográficas para obtener hidrato de meranzina de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrato de meranzina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se metaboliza por las enzimas del citocromo P450, específicamente CYP1A2 y CYP2C19 .

Reactivos y condiciones comunes:

Oxidación: El hidrato de meranzina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y metoxilados del hidrato de meranzina, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Meranzin hydrate exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that this compound may alleviate symptoms of depression. A study involving chronic mild stress (CMS) in rats demonstrated that this compound can improve depression-like behaviors and hypomotility by influencing neurocircuitry and ghrelin levels .

- Antibacterial Activity : this compound has shown promising antibacterial effects against various pathogens. Its efficacy in combination with other antibiotics has been evaluated, suggesting potential for enhancing the activity of conventional antibacterial agents against resistant strains .

- Anti-inflammatory and Neuroprotective Effects : The compound exhibits anti-inflammatory properties, which are crucial for conditions like neuroinflammation. It has been studied for its effects on intestinal motility and various enzyme activities, indicating a broader role in gastrointestinal health .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

- Study on Depression : A significant study involving CMS rats demonstrated that this compound not only improved behavioral symptoms associated with depression but also altered pharmacokinetic parameters such as clearance rates and half-life values compared to control groups .

- Antibacterial Efficacy : Research focusing on natural coumarins, including this compound, highlighted its ability to restore the activity of conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The study showed that different coumarins had varying degrees of synergy with antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Data Tables

The following table summarizes key findings related to the pharmacokinetics of this compound from relevant studies:

| Parameter | Control Rats | CMS Rats |

|---|---|---|

| Maximum Plasma Concentration (C_max) | 57.54±12.67 ng/ml | 58.66±6.64 ng/ml |

| Time to Peak Concentration (T_max) | 54.00±8.22 min | 108.00±26.83 min |

| Area Under Curve (AUC) | 19,896.76±1,041.95 μg·min/l | 18,401.32±4332.65 μg·min/l |

| Half-life (T_1/2) | 87.34±31.15 min | 145.64±75.67 min |

Mecanismo De Acción

El mecanismo de acción del hidrato de meranzina implica múltiples dianas y vías moleculares:

Comparación Con Compuestos Similares

El hidrato de meranzina es único entre los derivados de cumarina debido a sus actividades biológicas y dianas moleculares específicas. Los compuestos similares incluyen:

Neohesperidina: Otro glucósido de flavonoide con posibles efectos terapéuticos sobre la salud cardiovascular.

Nobiletina: Una polimetoxiflavona con propiedades anticancerígenas y antiinflamatorias.

El hidrato de meranzina destaca por su doble papel en la modulación tanto del estado de ánimo como de la función gastrointestinal, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo terapéutico.

Actividad Biológica

Meranzin hydrate, a bioactive compound derived from traditional Chinese medicine, particularly from Aurantii Fructus Immaturus , has garnered attention for its diverse pharmacological properties. This article explores its biological activities, including antidepressant effects, prokinetic properties, and antibacterial activities, supported by research findings and data tables.

Overview of this compound

This compound is structurally related to coumarins and is primarily isolated from various citrus fruits. It has been studied for its potential therapeutic applications due to its influence on multiple biological pathways.

1. Antidepressant Effects

This compound has shown significant antidepressant-like effects in various animal models. Research indicates that it can reverse mood disorders induced by psychosocial stress and improve overall mental health.

- Mechanism of Action : The antidepressant activity is believed to involve the modulation of neurotransmitter levels, specifically norepinephrine (NA), serotonin, and dopamine. It acts on the brain-gut axis, enhancing ghrelin levels which are linked to mood regulation .

- Case Study : A study using a rat model of unpredictable chronic mild stress demonstrated that this compound significantly improved depression-like behaviors, as measured by behavioral tests and neuroimaging techniques .

2. Prokinetic Activity

This compound exhibits prokinetic effects, enhancing gastrointestinal motility which is beneficial for conditions like functional dyspepsia.

- Research Findings : In a pharmacokinetic study involving rats, this compound increased the amplitude of intestinal contractions significantly compared to control groups (P<0.01). It also accelerated gastric emptying and intestinal transit times .

- Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration (mg/L) | 0.371 |

| Time to Peak Concentration (min) | 23.57 |

| Elimination Half-Life (min) | 139.53 |

| Volume of Distribution (L/kg) | 3782.89 |

3. Antibacterial and Anti-inflammatory Activities

This compound has demonstrated antibacterial properties against various pathogens and anti-inflammatory effects in different studies.

- Study Insights : It has been reported to exhibit activity against bacteria associated with respiratory infections and gastrointestinal disturbances. Furthermore, its anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines and pathways .

Mechanistic Insights

The biological activities of this compound are underpinned by several mechanisms:

- Neurotransmitter Modulation : By influencing the levels of key neurotransmitters in the brain, this compound addresses both mood disorders and gastrointestinal issues.

- Ghrelin Regulation : Its ability to increase ghrelin levels links it to appetite regulation and mood enhancement.

- Cytokine Modulation : Inflammation reduction through cytokine modulation contributes to its therapeutic potential in various inflammatory conditions.

Propiedades

IUPAC Name |

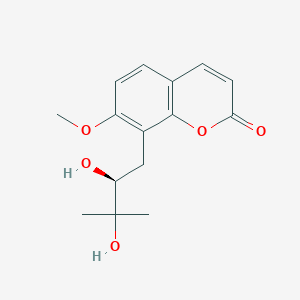

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUASRIGLRPAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-49-0 | |

| Record name | 5875-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.